Cas no 86-73-7 (Fluorene)
Fluorene Chemical and Physical Properties
Names and Identifiers
-
- Fluorene
- Diphenylenemethane
- 2,2'-Methylenebiphenyl
- 2,3-Benzindene
- o-Biphenylenemethane
- alpha-Diphenylenemethane-9H-fluorene
- 9H-fluorene
- 2,2’-Methylemebiphemyl
- alpha-diphenylenemethane
- diphenylene-methan
- Methane, diphenylene-
- o-Biphenylmethane
- Fluorene Zone Refined (number of passes:70)
- Fluorene solution
- 2,2′-Methylene biphenyl
- 2,3-Benzindene
- N-Boc-L-Ser-NHOBn
- Fluoren
- Fluorenyl radical
- flourene
- NIHNNTQXNPWCJQ-UHFFFAOYSA-N
- 3Q2UY0968A
- Fluorene, 98+%
- DSSTox_CID_4105
- DSSTox_RID_77291
- DSSTox_GSID_24105
- polyfluorene
- 9H - Fluorene
- C13H10
- Fluorene, 98%
- bmse000
- Tox21_202140
- NCGC00164052-01
- NCGC00259689-01
- AMY38998
- EPA Method 525.1 PAH Mixture 384 100 microg/mL in Acetone
- NCGC00164052-02
- CHEMBL16236
- DTXCID604105
- FLUORENE (13C6)
- FT-0626447
- Fluorene 100 microg/mL in Acetonitrile
- fluoren-9-yl
- F0017
- EPA Method 525.1 PAH Mixture 385 500 microg/mL in Toluene
- AKOS000119854
- 9FL
- BBL027323
- FLUORENE (IARC)
- AC-5810
- NSC-6787
- HSDB 2165
- Fluorene, analytical standard
- 86-73-7
- F0061
- STR04556
- Fluorene, Reagent
- Tox21_300572
- NCGC00254303-01
- InChI=1/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H
- DTXSID8024105
- EINECS 201-695-5
- LS-69188
- bmse000524
- Fluorene 10 microg/mL in Acetonitrile
- Q417934
- CHEBI:28266
- Q-201117
- FT-0668575
- PAH Mix 525 100 microg/mL in Acetone
- CS-0070796
- NCGC00164052-03
- NSC 6787
- EC 201-695-5
- UNII-3Q2UY0968A
- MFCD00001111
- Fluorene, Zone Refined (number of passes:70)
- ghl.PD_Mitscher_leg0.1322
- 9h-fluoren-9-yl
- Fluorene, 9H-
- FLUORENE [IARC]
- Fluorene 10 microg/mL in Cyclohexane
- Fluorene, >=99.0% (HPLC)
- NSC6787
- HY-W026772
- CCRIS 947
- EN300-18388
- AI3-09074
- fluoren-
- FLUORENE [HSDB]
- 95270-88-5
- Fluorene, certified reference material, TraceCERT(R)
- C07715
- CAS-86-73-7
- F1313-0006
- STK802351
- 9H-FLUORENE [MI]
- Z57127470
- Fluorene (8CI)
- 2,2′-Methylenebiphenyl
- NS00010698
- DA-60624
- 9H FLUORENE
-
- MDL: MFCD00001111
- Inchi: 1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2
- InChI Key: NIHNNTQXNPWCJQ-UHFFFAOYSA-N
- SMILES: C1C=C2C3C(CC2=CC=1)=CC=CC=3
- BRN: 1363491
Computed Properties
- Exact Mass: 166.07800
- Monoisotopic Mass: 166.078
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White small flake crystals, fluorescent when impure
- Density: 1.203
- Melting Point: 111-114 °C (lit.)
- Boiling Point: 298 °C(lit.)
- Flash Point: Fahrenheit: 303.8 ° f
Celsius: 151 ° c - Refractive Index: 1.6470
- Solubility: 0.002g/l insoluble
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 3.25780
- Solubility: Insoluble in water, soluble in ethanol, ether, benzene, carbon disulfide and other organic solvents
- Vapor Pressure: 0.0±0.3 mmHg at 25°C
- Merck: 4155
Fluorene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H413
- Warning Statement: P273,P501
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 50/53
- Safety Instruction: S60-S61-S24/25-S45-S36/37-S16-S7-S62-S33-S24-S22
- RTECS:LL5670000
-
Hazardous Material Identification:
- Safety Term:9
- Packing Group:III
- Risk Phrases:R50/53
- HazardClass:9
- PackingGroup:III
- TSCA:Yes
- Storage Condition:room temp
Fluorene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Fluorene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-W026772-500mg |
Fluorene |
86-73-7 | 98.00% | 500mg |
¥100 | 2024-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F105300-5g |
Fluorene |
86-73-7 | ,≥99.5%(HPLC) | 5g |
¥511.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F105300-1g |
Fluorene |
86-73-7 | ,≥99.5%(HPLC) | 1g |
¥201.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F105298-1g |
Fluorene |
86-73-7 | Standard for GC,≥99% | 1g |
¥114.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F128226-1ml |
Fluorene |
86-73-7 | 2000ug/ml in Toluene | 1ml |
¥607.90 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0017-500G |
Fluorene |
86-73-7 | >95.0%(GC) | 500g |
¥1270.00 | 2024-04-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L02124-25g |
Fluorene, 98+% |
86-73-7 | 98+% | 25g |
¥241.00 | 2023-04-12 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L02124-100g |
Fluorene, 98+% |
86-73-7 | 98+% | 100g |
¥674.00 | 2023-04-12 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L02124-500g |
Fluorene, 98+% |
86-73-7 | 98+% | 500g |
¥2602.00 | 2023-04-12 | |
| TRC | F462000-1g |
Fluorene |
86-73-7 | 1g |
$ 69.00 | 2023-09-07 |
Fluorene Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
1.2 Reagents: Ammonium chloride Solvents: Water
Production Method 7
Production Method 8
Production Method 9
Production Method 10
1.2 Catalysts: Azobisisobutyronitrile ; reflux; 8 h, reflux
Production Method 11
Production Method 12
Production Method 13
1.2 Reagents: Water ; rt
Production Method 14
- Thermal rearrangement of phenyl-substituted ketene ethylene acetals, Heterocycles, 2003, 60(7), 1673-1680
Production Method 15
1.2 Solvents: Toluene ; 2 h, 1 atm, 90 °C
Production Method 16
Production Method 17
Production Method 18
1.2 Reagents: Methanol ; rt
Production Method 19
Production Method 20
Production Method 21
Production Method 22
Production Method 23
Production Method 24
Production Method 25
1.2 Reagents: Chlorotrimethylsilane ; 24 h, rt
1.3 Reagents: Water ; 5 min, rt
Production Method 26
1.2 Reagents: Chlorotrimethylsilane ; 24 h, rt
1.3 Reagents: Water ; 5 min, rt
Production Method 27
Production Method 28
1.2 Reagents: Oxygen ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Fluorene Raw materials
- 2-Bromofluorene
- (2-methylphenyl)boronic acid
- Fluorene-2-carboxaldehyde
- Spiro[1,3-dithiane-2,9'-[9H]fluorene]
- Spiro[1,3-dithiolane-2,9'-[9H]fluorene]
- 1-(Phenylmethyl)-2-(trimethylsilyl)benzene
- Borate(1-),tetrafluoro-
- 9-Bromofluorene
- 3-bromo-9H-fluorene
- 9-Fluorenyl acetate
- Palladium, ([1,1'-biphenyl]-2-ylmethyl)[1,1'-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]](2,2,2-trifluoroacetato-κO)-, (SP-4-3)-
- benzylbenzene
- 9-Fluorenone
- 1-benzyl-2-bromobenzene
- Dibenz(c,e)oxepine-5(7H)-one
- 1-Butanamine, N-9H-fluoren-9-ylidene-
- 1,3-Dioxolane, 2-(diphenylmethylene)-
Fluorene Preparation Products
Fluorene Suppliers
Fluorene Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Fluorene
Introduction to Fluorene (CAS No. 86-73-7)
Fluorene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C13H10, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring a fused three-ring system, makes it a versatile intermediate in the synthesis of various high-value chemicals. The CAS number 86-73-7 uniquely identifies this compound and ensures consistency in its documentation and research applications.
The unique electronic and steric properties of fluorene have garnered considerable attention in recent years, particularly in the development of advanced materials and pharmaceuticals. Its rigid planar structure and extended π-conjugation system contribute to its stability and reactivity, making it an excellent candidate for applications in organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and photovoltaic cells. Additionally, fluorene derivatives have shown promise in medicinal chemistry due to their ability to modulate biological pathways effectively.
Recent advancements in synthetic methodologies have enabled the efficient preparation of complex fluorene-based scaffolds, which are now being explored for their potential in drug discovery. For instance, researchers have demonstrated that fluorene can serve as a key building block in the construction of small-molecule inhibitors targeting various therapeutic areas, including oncology and neurodegenerative diseases. The introduction of fluorine or other heteroatoms into the fluorene core further enhances its pharmacological properties, leading to more potent and selective drug candidates.
The pharmaceutical industry has been particularly interested in fluorene derivatives due to their favorable photophysical properties. These derivatives are being investigated as photosensitizers for photodynamic therapy (PDT), where they can generate reactive oxygen species upon exposure to light, thereby inducing cell death in cancerous tissues. Furthermore, fluorene-based compounds have been employed as fluorescent probes in bioimaging applications, allowing researchers to visualize biological processes with high precision.
In the realm of materials science, fluorene has found extensive use as a precursor for developing high-performance polymers and copolymers. These materials exhibit exceptional thermal stability, mechanical strength, and optical clarity, making them suitable for use in electronic devices and coatings. The incorporation of fluorene units into polymer backbones has also been shown to improve charge transport properties, which is crucial for applications in organic electronics.
The synthesis of novel fluorene derivatives continues to be an active area of research, with scientists employing various strategies such as cross-coupling reactions, cyclization processes, and functional group transformations. These efforts have led to the discovery of new compounds with enhanced biological activity and material properties. For example, fluorinated fluorenes have been reported to exhibit improved metabolic stability and bioavailability when used as drug candidates.
The versatility of fluorene as a chemical entity is further highlighted by its role in catalysis. Fluorene-based ligands have been designed to facilitate various organic transformations, including hydrogenation, oxidation, and coupling reactions. These catalysts often exhibit high selectivity and efficiency, making them valuable tools in industrial chemical processes.
As our understanding of the structure-activity relationships within fluorene derivatives grows, so does the potential for innovation across multiple disciplines. The continued exploration of this compound promises to yield new insights into its applications in medicine, materials science, and beyond.
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